molecular formula C12H9IO B1296087 1-Iodo-3-phenoxybenzene CAS No. 2974-95-0

1-Iodo-3-phenoxybenzene

Cat. No. B1296087
CAS RN: 2974-95-0
M. Wt: 296.1 g/mol
InChI Key: MFDXSPPOJCTXLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of iodobenzene derivatives can involve various strategies, including oxidative cyclization reactions, as seen with the synthesis of cyclopentane products from δ-alkynyl β-ketoesters catalyzed by iodobenzene under oxidative conditions . Additionally, the preparation of 3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides from 2-aryl-N-methoxyethanesulfonamides using iodobenzene catalysis and m-chloro-peroxybenzoic acid indicates the versatility of iodobenzene in promoting cyclization reactions . These methods could potentially be adapted for the synthesis of 1-Iodo-3-phenoxybenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of iodobenzene derivatives can be influenced by the steric and electronic properties of substituents on the benzene ring. For instance, a series of bulky 1,4-diiodo-2,3,5,6-tetraarylbenzenes exhibit interesting distortions in their structures due to steric pressures . Although 1-Iodo-3-phenoxybenzene is not as sterically hindered, the presence of the phenoxy group could still influence its molecular conformation and reactivity.

Chemical Reactions Analysis

Iodobenzene derivatives participate in a variety of chemical reactions. For example, (diacetoxy)iodobenzene-mediated oxidative C-H amination of imidazopyridines at ambient temperature suggests that iodobenzene compounds can facilitate amination reactions . Similarly, iodobenzene-catalyzed alpha-acetoxylation of ketones indicates that iodobenzene can act as a catalyst for the functionalization of ketones . These reactions highlight the potential of 1-Iodo-3-phenoxybenzene to undergo similar transformations, such as electrophilic aromatic substitution or oxidative coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of iodobenzene derivatives can be quite diverse, depending on their specific substituents. For example, the synthesis and physicochemical studies of 3-hydroxybenzene 1,2,4-trisphosphate reveal complex behavior due to interactions between hydroxyl and phosphate groups . While 1-Iodo-3-phenoxybenzene does not contain such groups, its iodine and phenoxy substituents will undoubtedly affect its solubility, reactivity, and potential applications in organic synthesis.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

1-iodo-3-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDXSPPOJCTXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310388
Record name 1-Iodo-3-phenoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-3-phenoxybenzene

CAS RN

2974-95-0
Record name 1-Iodo-3-phenoxybenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 226369
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC226369
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226369
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Record name 1-Iodo-3-phenoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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